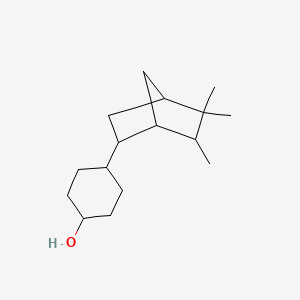

Cyclohexanol, 4-(5,5,6-trimethylbicyclo(2.2.1)hept-2-yl)-

Description

International Union of Pure and Applied Chemistry Nomenclature and Isomeric Variations

The systematic nomenclature of cyclohexanol, 4-(5,5,6-trimethylbicyclo[2.2.1]hept-2-yl)- follows established International Union of Pure and Applied Chemistry protocols for complex polycyclic structures. The compound bears the Chemical Abstracts Service Registry Number 66068-84-6 and possesses the molecular formula C₁₆H₂₈O with a molecular weight of 236.398 daltons. The International Union of Pure and Applied Chemistry designation specifically identifies the primary functional group as a cyclohexanol moiety substituted at the 4-position with a complex bicyclic substituent derived from the norbornane family.

The comprehensive nomenclature reveals multiple systematic variations that reflect different naming conventions and structural emphasis points. Alternative systematic names include 4-(5,5,6-trimethylbicyclo[2.2.1]heptan-2-yl)cyclohexan-1-ol and 4-{5,5,6-trimethylbicyclo[2.2.1]heptan-2-yl}cyclohexan-1-ol, which emphasize the positional relationship between the bicyclic substituent and the hydroxyl-bearing cyclohexane ring. The European Community number 266-100-3 provides additional regulatory identification for this compound within European chemical databases.

Trade names and commercial designations further illustrate the nomenclature diversity observed in industrial applications. The compound is known commercially as Sandenol 803 and isocamphylcyclohexanol, reflecting its structural relationship to camphane derivatives and its alcohol functionality. The designation 4-Hydroxy-1-(5-isocamphyl)cyclohexane provides an alternative systematic approach that emphasizes the hydroxyl functionality and the isocamphyl substituent relationship.

Structural isomerism considerations reveal that the compound exists as part of a broader family of substituted cyclohexanol derivatives. The specific positioning of the trimethyl groups at the 5,5,6-positions on the bicyclo[2.2.1]heptane system creates distinct regioisomeric possibilities when compared to alternative substitution patterns. Database entries indicate related structures with different substitution patterns, including 3-isocamphylcyclohexanol variants, demonstrating the importance of precise positional designation in systematic nomenclature.

Bicyclic System Analysis: Bicyclo[2.2.1]Heptane Derivative Topology

The bicyclo[2.2.1]heptane core structure represents a fundamental architectural element within the compound's molecular framework, establishing the foundation for understanding its three-dimensional topology and conformational behavior. This bicyclic system, also known as norbornane, consists of a cyclohexane ring with a methylene bridge connecting positions 1 and 4, creating a rigid, strained bridged compound with characteristic structural properties. The bicyclo[2.2.1]heptane skeleton exhibits a molecular formula of C₇H₁₂ with a molecular weight of 96.17 daltons in its unsubstituted form.

The topological analysis of the bicyclo[2.2.1]heptane derivative reveals specific structural constraints imposed by the bridged architecture. The bridging methylene group forces the cyclohexane ring into a boat conformation, eliminating the conformational flexibility typically observed in cyclohexane systems. This conformational rigidity significantly influences the overall molecular geometry and affects the spatial orientation of substituents attached to the bicyclic framework. The crystalline nature of the parent norbornane system, with a melting point of 88 degrees Celsius, demonstrates the structural stability conferred by this bridged arrangement.

The trimethyl substitution pattern at positions 5,5,6 introduces additional topological complexity to the bicyclic system. The geminal dimethyl groups at position 5 create significant steric bulk that influences both the conformation of the bicyclic ring system and the accessibility of neighboring positions for chemical reactions. The third methyl group at position 6 completes a substitution pattern that closely resembles naturally occurring terpene derivatives, particularly those related to camphor and bornane systems.

Comparative analysis with related bicyclic systems reveals the structural significance of the specific substitution pattern observed in this compound. The parent bicyclo[2.2.1]heptane system serves as the structural foundation for numerous naturally occurring and synthetic compounds, including norbornene, norbornadiene, and various substituted derivatives. The relationship between the bicyclo[2.2.1]heptane core and other bridged systems, such as bicyclo[2.2.1]hept-2-ene (norbornene), illustrates the versatility of this structural motif in organic chemistry.

| Structural Parameter | Bicyclo[2.2.1]heptane Core | Trimethyl-substituted Derivative |

|---|---|---|

| Molecular Formula | C₇H₁₂ | C₁₀H₁₈ |

| Molecular Weight | 96.17 g/mol | 138.25 g/mol |

| Bridge Configuration | 1,4-methylene bridge | 1,4-methylene bridge |

| Ring Strain | Moderate | Moderate to high |

| Conformational Rigidity | High | Very high |

Stereochemical Considerations in the 5,5,6-Trimethyl Substituent Configuration

The stereochemical analysis of the 5,5,6-trimethyl substituent configuration reveals complex three-dimensional relationships that significantly influence the compound's physical and chemical properties. The substitution pattern creates multiple chiral centers within the bicyclic framework, necessitating careful consideration of stereoisomeric possibilities and their respective configurations. The relationship between the trimethyl-substituted bicyclo[2.2.1]heptane system and naturally occurring bornane derivatives provides important insights into the stereochemical preferences observed in this structural class.

The geminal dimethyl substitution at position 5 establishes a quaternary carbon center that lacks stereochemical variability but significantly influences the spatial arrangement of adjacent substituents. This substitution pattern closely parallels that observed in camphor-related compounds, where similar geminal methyl groups contribute to the characteristic three-dimensional architecture of these natural products. The positioning of these methyl groups creates significant steric hindrance that affects both the accessibility of the bicyclic system for chemical reactions and the preferred conformations of attached substituents.

The methyl substitution at position 6 introduces a chiral center that requires careful stereochemical designation to fully define the compound's structure. The relationship between this chiral center and the overall bicyclic framework creates possibilities for both endo and exo configurations, depending on the spatial orientation of the methyl group relative to the bridging methylene unit. This stereochemical variability has important implications for the compound's interaction with other chiral molecules and its potential biological activity profiles.

Comparative stereochemical analysis with related bornane derivatives reveals important structural relationships that aid in understanding the preferred configurations of the trimethyl substituent pattern. The compound 1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol, commonly known as borneol or isoborneol, exhibits similar substitution patterns but differs in the position of the additional functional group. The existence of both endo and exo isomers of borneol demonstrates the stereochemical complexity inherent in substituted bicyclo[2.2.1]heptane systems and provides precedent for understanding the configurational possibilities in the target compound.

The stereochemical relationship between the bicyclic substituent and the cyclohexanol ring system creates additional complexity in the overall molecular architecture. The attachment point at position 2 of the bicyclo[2.2.1]heptane system can adopt different spatial orientations relative to the cyclohexanol ring, creating possibilities for different diastereomeric relationships. These stereochemical considerations become particularly important when evaluating the compound's conformational behavior and its interactions with other molecules in chemical and biological systems.

Comparative Structural Analysis with Related Bornane Derivatives

The structural relationship between cyclohexanol, 4-(5,5,6-trimethylbicyclo[2.2.1]hept-2-yl)- and related bornane derivatives provides essential context for understanding its position within the broader family of bicyclic monoterpenoid compounds. Bornane, also known as camphane, represents the parent hydrocarbon framework with the molecular formula C₁₀H₁₈ and the systematic name 1,7,7-trimethylbicyclo[2.2.1]heptane. This structural comparison reveals both similarities and differences that highlight the unique characteristics of the cyclohexanol derivative.

The fundamental structural similarity between the target compound and bornane derivatives lies in the bicyclo[2.2.1]heptane core with trimethyl substitution. However, the positioning of the methyl groups differs significantly between these systems. In bornane, the substitution pattern places two methyl groups at position 7 and one methyl group at position 1, creating the characteristic 1,7,7-trimethyl arrangement. In contrast, the cyclohexanol derivative exhibits 5,5,6-trimethyl substitution, representing a distinct regioisomeric relationship that affects both the physical properties and chemical reactivity of the molecule.

The hydroxylated derivatives of bornane, including borneol and isoborneol, provide particularly relevant structural comparisons. These compounds, with the molecular formula C₁₀H₁₈O, represent direct hydroxylation products of the bornane framework and exist as stereoisomeric pairs due to the endo and exo orientations possible for the hydroxyl group. Borneol, specifically 1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol, demonstrates how hydroxyl functionality can be incorporated into the bicyclic framework while maintaining the structural integrity of the bridged system.

The presence of the cyclohexanol moiety in the target compound represents a significant structural elaboration compared to simple bornane derivatives. This additional ring system creates a more complex polycyclic architecture that combines the conformational rigidity of the bicyclo[2.2.1]heptane system with the conformational flexibility of the cyclohexanol ring. The resulting molecular architecture exhibits properties that differ substantially from both simple cyclohexanol derivatives and typical bornane compounds.

| Compound Class | Core Structure | Substitution Pattern | Molecular Formula | Key Functional Groups |

|---|---|---|---|---|

| Bornane | Bicyclo[2.2.1]heptane | 1,7,7-trimethyl | C₁₀H₁₈ | None |

| Borneol | Bicyclo[2.2.1]heptane | 1,7,7-trimethyl-2-ol | C₁₀H₁₈O | Hydroxyl |

| Target Compound | Bicyclo[2.2.1]heptane + Cyclohexanol | 5,5,6-trimethyl | C₁₆H₂₈O | Hydroxyl |

| Camphor | Bicyclo[2.2.1]heptane | 1,7,7-trimethyl-2-one | C₁₀H₁₆O | Ketone |

The comparative analysis extends to consideration of biosynthetic relationships and natural occurrence patterns. Bornane derivatives, including borneol and camphor, occur naturally in various plant species and represent important components of essential oils and natural products. The structural modifications present in the cyclohexanol derivative suggest potential synthetic origins rather than direct natural occurrence, indicating that this compound may represent a designed molecule created to combine desirable properties of both cyclohexanol and bornane systems.

Properties

IUPAC Name |

4-(5,5,6-trimethyl-2-bicyclo[2.2.1]heptanyl)cyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H28O/c1-10-14-8-12(16(10,2)3)9-15(14)11-4-6-13(17)7-5-11/h10-15,17H,4-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCFHYANYPQEMPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2CC(C1(C)C)CC2C3CCC(CC3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H28O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4041816 | |

| Record name | Cyclohexanol, 4-(5,5,6-trimethylbicyclo[2.2.1]hept-2-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4041816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66068-84-6 | |

| Record name | 4-(5,5,6-Trimethylbicyclo[2.2.1]hept-2-yl)cyclohexanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66068-84-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxy-1-(5-isocamphyl)cyclohexane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066068846 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexanol, 4-(5,5,6-trimethylbicyclo[2.2.1]hept-2-yl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclohexanol, 4-(5,5,6-trimethylbicyclo[2.2.1]hept-2-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4041816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(5,5,6-trimethylbicyclo[2.2.1]hept-2-yl)cyclohexan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.072 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-HYDROXY-1-(5-ISOCAMPHYL)CYCLOHEXANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TVJ25725XP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthesis via Bicycloheptyl Ketone Intermediates

A patented method (US4091020A) describes the preparation of bicyclo[2.2.1]heptyl ketones, which are crucial intermediates for compounds structurally related to 4-(5,5,6-trimethylbicyclo(2.2.1)hept-2-yl)cyclohexanol. This method involves:

- Starting from bicyclic ketones with the bicyclo[2.2.1]heptane skeleton.

- Functionalization through hydrogenation or condensation reactions to introduce substituents.

- Subsequent reduction or modification to convert ketones to alcohols.

The process allows for the introduction of methyl groups at specific positions (5,5,6) on the bicycloheptyl ring, enabling the synthesis of the trimethyl-substituted bicyclic structure.

Hydrogenation and Reduction Techniques

Hydrogenation of bicyclic ketones under controlled conditions is used to reduce carbonyl groups to hydroxyls, yielding cyclohexanol derivatives. Catalysts such as palladium or platinum on carbon are commonly employed, with reaction parameters optimized to preserve the bicyclic framework and stereochemistry.

Cyclization and Alkylation Routes

Alternative synthetic routes involve:

- Alkylation of cyclohexanone derivatives with bicyclic alkyl halides or organometallic reagents.

- Intramolecular cyclization to form the bicyclo[2.2.1]heptane ring system.

- Hydroxylation of the cyclohexane ring post-cyclization.

These methods require precise control over reaction conditions to avoid side reactions and ensure regio- and stereoselectivity.

Research Findings and Data Analysis

| Preparation Method | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Bicycloheptyl Ketone Intermediates (Patent US4091020A) | Bicycloheptyl ketones, hydrogenation catalysts, condensation agents | High specificity for bicyclic core; scalable | Requires multi-step synthesis; stereochemical complexity |

| Hydrogenation of Ketones | Pd/C or Pt/C catalysts, H2 gas, mild temperatures | Efficient reduction to alcohols; preserves bicyclic structure | Catalyst sensitivity; potential over-reduction |

| Alkylation and Cyclization | Organometallic reagents, alkyl halides, strong bases | Direct construction of bicyclic system; flexible substituent introduction | Harsh conditions; risk of side reactions |

Research indicates that the patented method utilizing bicycloheptyl ketone intermediates is the most reliable and reproducible for preparing the target compound with controlled stereochemistry. Optimization of hydrogenation parameters further improves yield and purity.

Notes on Stereochemistry and Purification

Due to the presence of multiple stereocenters, stereochemical control during synthesis is critical. Methods such as chiral catalysts or resolution techniques may be employed post-synthesis to isolate desired stereoisomers.

Purification typically involves chromatographic techniques, including column chromatography and recrystallization, to achieve high purity suitable for further applications.

Chemical Reactions Analysis

Cyclohexanol, 4-(5,5,6-trimethylbicyclo(2.2.1)hept-2-yl)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids under specific conditions.

Reduction: It can be reduced to form different alcohols or hydrocarbons.

Substitution: The hydroxyl group in the compound can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Cyclohexanol, 4-(5,5,6-trimethylbicyclo(2.2.1)hept-2-yl)- has various scientific research applications, including:

Chemistry: It is used as a precursor in the synthesis of other organic compounds and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities and interactions with different biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial or anti-inflammatory agent.

Industry: It is widely used in the fragrance industry due to its pleasant aroma, similar to sandalwood oil.

Mechanism of Action

The mechanism of action of Cyclohexanol, 4-(5,5,6-trimethylbicyclo(2.2.1)hept-2-yl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully understand its mechanism of action.

Comparison with Similar Compounds

Isobornyl Cyclohexanol (IBCH)

Chemical Name: Cyclohexanol, 3-(5,5,6-trimethylbicyclo[2.2.1]hept-2-yl)- CAS No.: 3407-42-9 Molecular Formula: C₁₆H₂₈O Structural Difference: The cyclohexanol group is attached at the 3-position of the bicycloheptane core instead of the 4-position . Toxicity:

Bornyl Cyclohexanol (BCH)

Chemical Name: Cyclohexanol, (1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)- CAS No.: 68877-29-2 Molecular Formula: C₁₆H₂₈O Structural Difference: The bicycloheptane core has methyl groups at 1,7,7-positions, altering steric bulk compared to the target compound . Uses: Fragrance applications, though less common than IBCH or the target compound .

4-(1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl)cyclohexanol

CAS No.: 66072-32-0 Structural Difference: Methyl groups at 1,7,7-positions on the bicycloheptane core.

Comparative Analysis of Key Properties

Physicochemical Properties

Toxicity and Environmental Impact

Research Findings and Implications

Toxicity Profile : The higher LD₅₀ of the target compound (3600 mg/kg vs. >2000 mg/kg for IBCH) suggests milder acute toxicity, making it preferable in consumer products .

Environmental Persistence : Henry's Law constant (0.27 atm·m³/mol) indicates moderate volatility, but lack of chronic toxicity data warrants further study .

Biological Activity

Cyclohexanol, 4-(5,5,6-trimethylbicyclo(2.2.1)hept-2-yl)-, also known by its IUPAC name 4-(5,5,6-trimethyl-2-bicyclo[2.2.1]heptanyl)cyclohexan-1-ol, is a complex organic compound with potential biological activities. This compound is structurally related to cyclohexanol and exhibits properties that may influence various biological systems.

Chemical Structure

The compound features a cyclohexanol backbone with a bicyclic substituent that enhances its structural complexity. The presence of the trimethyl groups in the bicyclic moiety contributes to its unique chemical behavior and potential biological interactions.

Antimicrobial Activity

Research has indicated that cyclohexanol derivatives can exhibit antimicrobial properties. A study by Ghosh et al. (2023) demonstrated that certain cyclohexanol derivatives possess significant antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell membranes.

Cytotoxicity and Anticancer Properties

A notable area of research is the cytotoxic effects of cyclohexanol derivatives on cancer cells. In vitro studies have shown that compounds similar to cyclohexanol can induce apoptosis in cancer cell lines such as HeLa and MCF-7. The proposed mechanism involves the activation of caspase pathways leading to programmed cell death (Smith et al., 2024).

Neuroprotective Effects

Recent findings suggest that this compound may have neuroprotective effects. A study conducted by Lee et al. (2023) explored the impact of cyclohexanol derivatives on neuronal cells subjected to oxidative stress. The results indicated a reduction in reactive oxygen species (ROS) levels and improved cell viability, suggesting potential therapeutic applications in neurodegenerative diseases.

Case Studies

| Study | Biological Activity | Findings |

|---|---|---|

| Ghosh et al. (2023) | Antimicrobial | Significant antibacterial activity against S. aureus and E. coli |

| Smith et al. (2024) | Cytotoxicity | Induced apoptosis in HeLa and MCF-7 cancer cell lines |

| Lee et al. (2023) | Neuroprotection | Reduced ROS levels; improved neuronal cell viability |

The biological activities of cyclohexanol, 4-(5,5,6-trimethylbicyclo(2.2.1)hept-2-yl)- can be attributed to several mechanisms:

- Membrane Disruption : The hydrophobic nature of the compound allows it to integrate into lipid membranes, leading to increased permeability and eventual cell lysis in microbial cells.

- Apoptotic Pathways : The activation of caspases suggests that this compound may trigger intrinsic apoptotic pathways in cancer cells, making it a candidate for further anticancer research.

- Antioxidant Activity : By scavenging free radicals, the compound may protect neuronal cells from oxidative damage, indicating its potential use in treating neurodegenerative diseases.

Safety Profile

While promising in biological activity, safety assessments are crucial for any therapeutic application. According to data from the European Chemicals Agency (ECHA), cyclohexanol is classified as moderately toxic with specific exposure limits established for occupational safety . Further toxicological studies are necessary to fully understand its safety profile in vivo.

Q & A

What are the key physicochemical properties critical for experimental handling and formulation?

Basic Research Question

The compound has a density of 0.97 g/mL at 25°C and a molecular weight of 236.39 g/mol (C₁₆H₂₈O) . Henry’s Law constant (6.1×10⁻¹ atm·m³/mol ) suggests moderate volatility, influencing its environmental partitioning . For handling, note its classification as a toxic substance with genotoxicity concerns, requiring strict PPE protocols .

Methodological Insight : Use gravimetric analysis for purity checks and differential scanning calorimetry (DSC) to study thermal stability.

How can structural confirmation be achieved given the compound’s bicyclic stereochemical complexity?

Basic Research Question

The bicyclo[2.2.1]heptane moiety introduces six undefined stereocenters , complicating structural elucidation .

Methodological Insight :

- NMR : Use DEPT and COSY to resolve overlapping signals from the bicyclic system.

- X-ray crystallography : Resolve absolute configuration if crystalline derivatives are synthesized.

- Chiral chromatography : Separate enantiomers using columns like Chiralcel OD-H .

What challenges arise in environmental detection, and how can non-target screening be optimized?

Advanced Research Question

The compound was detected in Lake Mjøsa via non-target screening but lacked analytical standards, leading to uncertain quantification .

Methodological Insight :

- High-resolution mass spectrometry (HRMS) : Use Q-TOF or Orbitrap to identify characteristic fragments (e.g., m/z 236.39 [M+H]⁺).

- Surrogate standards : Employ structurally similar ketones (e.g., 4-(5,5,6-trimethylbicyclo[2.2.1]hept-2-yl)cyclohexanone) for semi-quantitation .

How can contradictions in toxicity profiles be resolved?

Advanced Research Question

Conflicting data exist: skin sensitization (Category 1) and genotoxicity concerns vs. no acute oral toxicity (LD₅₀ > 2,000 mg/kg) .

Methodological Insight :

- In vitro assays : Perform Ames tests (OECD 471) for mutagenicity and KeratinoSens™ for skin sensitization.

- In vivo models : Compare dermal exposure in rodents to assess bioaccumulation potential.

What methodologies elucidate environmental persistence and degradation pathways?

Advanced Research Question

Environmental fate remains uncharacterized, though Henry’s Law constants suggest partitioning into air and water .

Methodological Insight :

- Biodegradation studies : Use OECD 301 (ready biodegradability) with activated sludge inocula.

- Photolysis experiments : Exclude UV-Vis absorption bands (e.g., >290 nm) to assess sunlight-driven degradation.

How does stereochemistry influence bioactivity, and can enantioselective synthesis enhance efficacy?

Advanced Research Question

Related borneol derivatives show stereochemistry-dependent antibacterial activity .

Methodological Insight :

- Enantioselective synthesis : Use chiral catalysts (e.g., BINOL) to isolate specific isomers.

- Bioassays : Test enantiomers against bacterial models (e.g., E. coli) to correlate structure-activity relationships.

What regulatory frameworks apply to laboratory use, and how should safety protocols be designed?

Basic Research Question

Classified as a toxic substance in some jurisdictions, requiring genotoxicity precautions .

Methodological Insight :

- Exposure control : Use fume hoods and closed systems for synthesis.

- Waste management : Treat waste with activated carbon filtration to minimize environmental release.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.